molecular formula C9H12N6 B2686602 N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-53-1

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2686602
CAS No.: 338417-53-1
M. Wt: 204.237
InChI Key: JZTSBUCCEHINPZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine is a chemical compound that features a pyridine ring attached to a tetraazole ring with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-pyridinemethanol, is reacted with a suitable reagent to introduce the dimethylamino group.

    Cyclization to Form the Tetraazole Ring: The intermediate product is then subjected to cyclization conditions to form the tetraazole ring. This step often involves the use of azide compounds and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or tetraazole rings.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or tetraazole rings.

Scientific Research Applications

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
  • Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids

Uniqueness

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine is unique due to its combination of a pyridine ring and a tetraazole ring with a dimethylamino group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the tetraazole ring can enhance its stability and reactivity compared to other pyridine derivatives.

Properties

IUPAC Name

N,N-dimethyl-1-(pyridin-3-ylmethyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14(2)9-11-12-13-15(9)7-8-4-3-5-10-6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTSBUCCEHINPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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